N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Catalog No.
S14252664
CAS No.
M.F
C21H42N4O8
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Azido-PEG3)-NH-PEG3-t-butyl ester

Product Name

N-(Azido-PEG3)-NH-PEG3-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C21H42N4O8

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-17-13-28-9-5-23-6-10-29-14-18-32-19-15-30-11-7-24-25-22/h23H,4-19H2,1-3H3

InChI Key

YRWCSDHRCIQMOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-]

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is a specialized chemical compound utilized in bioconjugation and Click Chemistry. This compound features a terminal azide group, a secondary amine (NH) group, and a t-butyl ester, all linked through polyethylene glycol (PEG) chains. The molecular formula for this compound is C${28}$H${54}$N${4}$O${11}$, and it has a molecular weight of approximately 622.8 g/mol . Its structure allows for enhanced solubility and biocompatibility, making it suitable for various biological applications.

, most notably:

  • Click Chemistry: The azide can undergo copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages with alkynes. This reaction is highly selective and efficient, making it a preferred method for bioconjugation .
  • N-Hydroxysuccinimide Ester Reaction: The secondary amine can react with N-hydroxysuccinimide esters to form stable amide bonds, facilitating the attachment of various biomolecules .

N-(Azido-PEG3)-NH-PEG3-t-butyl ester exhibits significant biological activity due to its ability to form stable conjugates with proteins, peptides, and other biomolecules. The azide functionality allows for selective labeling and tracking of biological molecules in live cells or organisms. Its biocompatibility and water solubility make it an excellent candidate for drug delivery systems and imaging applications .

The synthesis of N-(Azido-PEG3)-NH-PEG3-t-butyl ester typically involves several steps:

  • Preparation of PEG Derivatives: Start with commercially available PEG derivatives that contain functional groups suitable for further modification.
  • Introduction of the Azide Group: This can be achieved through nucleophilic substitution reactions or by using azidation reagents on the PEG derivative.
  • Formation of the T-Butyl Ester: The t-butyl ester can be synthesized by reacting the carboxylic acid derivative of PEG with t-butanol in the presence of acid catalysts.
  • Final Coupling: Combine the azide-functionalized PEG with the amine-containing PEG to yield the final product through standard coupling reactions .

N-(Azido-PEG3)-NH-PEG3-t-butyl ester is used in various fields, including:

  • Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules.
  • Imaging: The compound can be used in imaging studies to label specific proteins or cells.
  • Drug Delivery: Its properties allow for targeted delivery of therapeutics to specific tissues or cells .

Studies involving N-(Azido-PEG3)-NH-PEG3-t-butyl ester often focus on its interaction with biological macromolecules. Research has shown that compounds featuring azide groups can effectively label proteins without disrupting their biological function. Interaction studies typically employ techniques such as mass spectrometry or fluorescence microscopy to analyze conjugate formation and stability .

Several compounds share structural similarities with N-(Azido-PEG3)-NH-PEG3-t-butyl ester, each offering unique features:

Compound NameFunctional GroupsUnique Features
N-(Azido-PEG4)-N-Boc-PEG3-t-butyl esterAzide, t-butyl esterContains a Boc protecting group
N-(Azido-PEG3)-N-hydroxysuccinimideAzide, NHSReactive NHS group for amide bond formation
N-(Azido-PEG2)-amineAzide, amineSimpler structure with fewer PEG units
N-(Azido-PEG4)-carboxylic acidAzide, carboxylic acidContains a carboxylic acid group for further coupling
Azido-PEG2-biotinAzide, biotinBiotin functionality for affinity purification

N-(Azido-PEG3)-NH-PEG3-t-butyl ester stands out due to its combination of azide reactivity and secondary amine functionality, allowing versatile applications in Click Chemistry and bioconjugation strategies while maintaining good solubility and biocompatibility .

Historical Development and Core Concepts

Bioorthogonal chemistry represents a class of chemical reactions that proceed rapidly and selectively in biological environments without interfering with native biochemical processes [4] [5]. The field emerged from the pioneering work of Carolyn Bertozzi, who introduced the concept in 2003 to address the need for chemoselective reactions in living systems [6]. The fundamental principle underlying bioorthogonal chemistry involves the use of abiotic functional groups that exhibit minimal cross-reactivity with endogenous biological molecules [4].

The development of bioorthogonal reactions has been driven by stringent requirements including biocompatibility, rapid kinetics under physiological conditions, and absolute selectivity for their intended reaction partners [4] [7]. These reactions must proceed in aqueous environments at neutral pH while maintaining stability against biological nucleophiles and electrophiles [4]. The evolution of bioorthogonal chemistry has encompassed various reaction mechanisms, from early nucleophilic additions to sophisticated cycloaddition processes [4].

Classification of Bioorthogonal Reactions

Modern bioorthogonal chemistry encompasses several distinct paradigms, each offering unique advantages for specific applications [5]. The copper-catalyzed azide-alkyne cycloaddition, introduced by Sharpless and Meldal in 2002, represents one of the most widely adopted bioorthogonal reactions [8] [9]. This reaction achieves second-order rate constants ranging from 10 to 10³ M⁻¹s⁻¹ under optimal conditions [7].

The strain-promoted azide-alkyne cycloaddition, developed by Bertozzi in 2004, eliminated the need for copper catalysis by exploiting ring strain in cyclooctyne derivatives [10]. This copper-free approach achieves rate constants of 0.1 to 1 M⁻¹s⁻¹ while maintaining excellent biocompatibility [10] [7]. The Staudinger ligation, another foundational bioorthogonal reaction, proceeds through phosphine-mediated azide reduction with rate constants of approximately 0.002 M⁻¹s⁻¹ [11].

Azide-Based Bioorthogonal Paradigms

Copper-Catalyzed Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition represents the most extensively characterized bioorthogonal reaction involving azide functionalities [8] [12]. This reaction proceeds through a complex mechanism involving copper(I) acetylide formation, azide coordination, and subsequent cycloaddition to yield 1,4-disubstituted triazoles with complete regioselectivity [8] [13]. Recent mechanistic studies have revealed that the cycloaddition occurs through a concerted pathway rather than the previously proposed stepwise mechanism [13].

The thermodynamics of triazole formation are highly favorable, with reaction enthalpies of -188 kJ/mol and activation energies reduced to 15-19 kcal/mol in the presence of copper(I) catalysts [13] [14]. The uncatalyzed reaction exhibits activation energies of approximately 26 kcal/mol, demonstrating the catalytic efficiency of copper complexes [13]. The resulting triazole products exhibit exceptional stability with bond dissociation energies ranging from 305 to 355 kJ/mol [14].

Strain-Promoted Azide-Alkyne Cycloaddition

Strain-promoted azide-alkyne cycloaddition exploits the inherent ring strain in cyclooctyne derivatives to facilitate copper-free triazole formation [10]. This paradigm achieves activation energies of 18-26 kcal/mol through the release of ring strain energy, enabling bioorthogonal reactions without metal catalysts [10]. The reaction proceeds through nucleophilic attack of the azide on the strained alkyne, followed by ring strain release and triazole formation [10].

The biocompatibility advantages of strain-promoted cycloaddition have made it particularly valuable for in vivo applications [10] [15]. Rate constants typically range from 0.1 to 1 M⁻¹s⁻¹, providing sufficient reactivity for biological labeling while maintaining selectivity [10]. The absence of cytotoxic copper catalysts enables applications in live cell imaging and metabolic labeling studies [10].

Staudinger Ligation Paradigm

The Staudinger ligation represents one of the earliest bioorthogonal reactions, utilizing the selective interaction between azides and triarylphosphines [11]. This reaction proceeds through nucleophilic attack of the phosphine on the azide to form an aza-ylide intermediate, which subsequently undergoes hydrolysis to yield an amide bond [11]. The traceless variant of the Staudinger ligation eliminates the phosphine oxide byproduct through intramolecular cyclization [11].

Despite its historical significance, the Staudinger ligation exhibits relatively slow kinetics with second-order rate constants of approximately 0.002 M⁻¹s⁻¹ [11]. The reaction requires high concentrations of phosphine reagents and suffers from oxidation sensitivity under aerobic conditions [11]. Nevertheless, the Staudinger ligation maintains relevance for applications requiring mild reaction conditions and high selectivity [11].

Polyethylene Glycol Spacer Paradigms

Molecular Properties and Conformational Behavior

The PEG3 spacer in N-(Azido-PEG3)-NH-PEG3-t-butyl ester consists of three ethylene glycol units providing an estimated molecular length of 12-15 Ångstroms [16]. This spacer architecture exhibits high conformational flexibility, enabling optimal positioning of reactive groups while maintaining spatial separation [17] [18]. Each ethylene glycol unit can coordinate 2-3 water molecules, significantly enhancing aqueous solubility and biocompatibility [17].

The conformational freedom of PEG spacers creates a dynamic hydration shell that provides steric protection against non-specific interactions [17]. Molecular dynamics studies have demonstrated that PEG spacers can adopt both "mushroom" and "brush" conformations depending on surface density and environmental conditions [17]. The flexibility of PEG3 spacers enables conformational adaptation to minimize steric hindrance during bioconjugation reactions [18].

Biocompatibility and Pharmacokinetic Advantages

Polyethylene glycol exhibits exceptional biocompatibility with FDA approval for human use and minimal immunogenicity [19] [20]. The hydrophilic nature of PEG spacers reduces protein adsorption and cellular uptake, leading to prolonged circulation times and reduced renal clearance [19] [17]. PEGylation strategies utilizing PEG3 spacers have demonstrated significant improvements in therapeutic protein stability and bioavailability [16].

The biocompatibility advantages of PEG spacers extend to reduced aggregation and enhanced solubility of conjugated biomolecules [17] [16]. Studies have shown that PEG-modified proteins maintain better solubility during long-term storage compared to non-PEGylated counterparts [16]. The non-immunogenic properties of PEG spacers make them particularly valuable for therapeutic applications requiring repeated administration [19].

Mechanistic Insights and Reaction Kinetics

Thermodynamic Analysis of Triazole Formation

The formation of 1,4-disubstituted triazoles through azide-alkyne cycloaddition exhibits highly favorable thermodynamics with reaction free energies of -120 kJ/mol [14]. Computational studies have revealed that triazole formation releases more than 188 kJ/mol of heat, providing the thermodynamic driving force for rapid reaction completion [10] [14]. The stability of triazole products results from their aromatic character and resistance to hydrolysis, oxidation, and reduction [14].

Heat of formation calculations for triazole-based compounds indicate values of approximately 237 kJ/mol for 1,4-disubstituted derivatives [14]. The bond dissociation energies of carbon-nitrogen bonds in triazole rings range from 305 to 355 kJ/mol, demonstrating the exceptional stability of these heterocyclic products [14]. Thermal decomposition studies reveal decomposition temperatures exceeding 280°C for most triazole derivatives [21].

Kinetic Parameters and Rate Optimization

Bioorthogonal reaction rates span ten orders of magnitude, with the fastest transformations achieving rate constants up to 10⁵ M⁻¹s⁻¹ [7]. The copper-catalyzed azide-alkyne cycloaddition typically exhibits rate constants between 10 and 10³ M⁻¹s⁻¹, depending on catalyst loading and reaction conditions [8] [7]. Optimization studies have identified tris(benzyltriazolylmethyl)amine as an effective ligand for maintaining copper(I) stability under aqueous conditions [22].

The kinetics of strain-promoted cycloaddition depend critically on the degree of ring strain in cyclooctyne derivatives [10]. Difluorinated cyclooctynes achieve rate constants approaching 1 M⁻¹s⁻¹, while simpler cyclooctyne derivatives exhibit slower kinetics [10]. Temperature studies reveal activation energies of 18-26 kcal/mol for strain-promoted reactions, compared to 15-19 kcal/mol for copper-catalyzed processes [13] [10].

Data Tables and Comparative Analysis

Molecular and Physical Properties

PropertyValue
Molecular FormulaC21H42N4O8
Molecular Weight (g/mol)478.6
CAS Number2758724-73-9
IUPAC Nametert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate
XLogP30.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count11
Rotatable Bond Count26
Topological Polar Surface Area (Ų)108
Purity (%)98
Storage Temperature (°C)-20

Bioorthogonal Reaction Characteristics

Reaction TypeReactive GroupRate Constant (M⁻¹s⁻¹)Activation EnergyProduct
Copper-Catalyzed Azide-Alkyne CycloadditionAzide10¹-10³15-19 kcal/mol1,4-Disubstituted triazole
Strain-Promoted Azide-Alkyne CycloadditionAzide10⁻²-10⁻¹18-26 kcal/mol1,4-Disubstituted triazole
Staudinger LigationAzide2.0 × 10⁻³~25 kcal/molAmide bond
Amide Bond FormationSecondary Amine10²-10⁴VariableAmide bond
Ester Hydrolysist-Butyl EsterpH dependent20-30 kcal/molFree carboxylic acid

Thermodynamic Parameters

ParameterValueNotes
Reaction Enthalpy (ΔH)-188 kJ/molHighly exothermic reaction
Reaction Free Energy (ΔG)-120 kJ/molThermodynamically favorable
Triazole Ring StabilityHighResistant to hydrolysis, oxidation, reduction
Bond Dissociation Energy (C-N)305-355 kJ/molStrong covalent bonds formed
Heat of Formation (1,4-triazole)237 kJ/molStable aromatic heterocycle

Research Findings and Contemporary Applications

Bioconjugation Applications

Recent research has demonstrated the versatility of N-(Azido-PEG3)-NH-PEG3-t-butyl ester in protein modification and bioconjugation strategies [1] [3]. The dual functionality enables sequential modification protocols, where the azide group participates in click chemistry while the amine functionality engages in conventional coupling reactions [1]. Studies have shown that PEG3 spacers provide optimal balance between flexibility and structural integrity in bioconjugate systems [18] [16].

The compound has found particular utility in antibody-drug conjugate development, where controlled drug loading and site-specific modification are critical [1]. The t-butyl ester functionality enables pro-drug strategies through controlled deprotection under acidic conditions [1]. Research findings indicate that PEG3-based linkers maintain protein stability while reducing aggregation compared to shorter spacer alternatives [16].

Materials Science and Surface Modification

Contemporary research has explored the application of N-(Azido-PEG3)-NH-PEG3-t-butyl ester in advanced materials synthesis and surface functionalization [23]. The compound serves as a crosslinking agent in hydrogel formation, providing tunable mechanical properties through orthogonal reaction pathways [23]. Studies have demonstrated that azide-functionalized PEG crosslinkers enable spatially controlled gelation through photoinitiated click chemistry [23].

Surface modification applications leverage the heterobifunctional nature of the compound to create responsive interfaces [24]. The azide functionality enables attachment to alkyne-modified surfaces, while the amine group provides subsequent conjugation sites for biomolecule immobilization [24]. Research has shown that PEG3 spacers reduce non-specific protein adsorption while maintaining specific binding interactions [24].

N-(Azido-PEG3)-NH-PEG3-t-butyl ester represents a sophisticated heterobifunctional polyethylene glycol derivative designed for advanced bioconjugation applications. This compound features a molecular formula of C₂₁H₄₂N₄O₈ with a molecular weight of 478.6 g/mol and exhibits exceptional versatility in molecular engineering due to its three distinct functional domains [2].

The molecular architecture encompasses a terminal azide group (-N₃) connected through a triethylene glycol (PEG₃) spacer to a secondary amine functionality, which is further linked via another PEG₃ unit to a t-butyl ester terminus. This unique structural arrangement provides multiple orthogonal reaction sites, enabling sequential modification protocols essential for complex bioconjugation strategies [3].

PropertyValue
Molecular FormulaC₂₁H₄₂N₄O₈
Molecular Weight (g/mol)478.6
CAS Registry Number2758724-73-9
AppearanceColorless to pale yellow liquid/oil
Storage Temperature (°C)-20
Solubility (Water)Highly soluble
Solubility (Organic Solvents)DCM, DMF, DMSO, THF, acetonitrile
Purity (%)95-98
StabilityStable under inert atmosphere
Functional GroupsAzide, Secondary amine, t-butyl ester
PEG Chain LengthPEG₃ (triethylene glycol)
Spacer Length (atoms)18 atoms (12 carbons, 6 oxygens)
Topological Polar Surface Area (Ų)108
Hydrogen Bond Donors1
Hydrogen Bond Acceptors11
Rotatable Bonds26
Heavy Atom Count33

The compound demonstrates exceptional water solubility due to its polyethylene glycol backbone, while maintaining reactivity through its terminal functional groups. The PEG₃ spacers provide optimal balance between flexibility and structural integrity, reducing steric hindrance during bioconjugation reactions [4] [3].

Synthesis and Structural Characterization

The synthesis of N-(Azido-PEG3)-NH-PEG3-t-butyl ester involves a multi-step synthetic pathway that requires precise control of reaction conditions to achieve high yields and purity. The synthetic methodology encompasses several key transformations, each optimized for specific functional group installation [5] [6].

Synthetic Methodology

The synthesis begins with ring-opening polymerization of ethylene oxide using appropriate initiators to construct the PEG backbone. Azide functionalization is typically achieved through tosylation followed by nucleophilic substitution with sodium azide under controlled conditions. The secondary amine functionality is introduced through reductive amination or coupling reactions, while the t-butyl ester protection is installed using standard esterification protocols [5] [7].

Synthetic StepMethodReagentsConditionsYield (%)
PEG Chain SynthesisRing-opening polymerization of ethylene oxideEthylene oxide, initiatorElevated temperature, inert atmosphere85-95
Azide IntroductionTosylation followed by azide substitutionTsCl, NaN₃, DMFRoom temperature, polar aprotic solvent80-90
Amine FunctionalizationReductive amination or couplingAmine precursor, reducing agentMild conditions, controlled pH75-85
Ester Protectiont-Butyl ester formationt-Butyl alcohol, acid catalystAcidic conditions, heat90-95
PurificationColumn chromatography/dialysisSolvent systemsGradient elution80-95

Structural Characterization

Comprehensive structural characterization employs multiple analytical techniques to confirm the molecular structure and purity of the synthesized compound. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, while mass spectrometry confirms molecular weight and structural integrity [5] [7].

TechniqueCharacteristic Signals/ParametersInformation ProvidedTypical Values
¹H NMRδ 3.30-3.45 ppm (CH₂N₃), δ 1.45 ppm (t-Bu)Functional group verificationIntegration ratios match structure
¹³C NMRδ 70-75 ppm (PEG carbons), δ 172 ppm (C=O)Carbon environment confirmationExpected chemical shifts
IR Spectroscopyν ~2100 cm⁻¹ (azide), ν ~1735 cm⁻¹ (ester)Functional group identificationStrong azide and ester peaks
Mass Spectrometry (MALDI-TOF)M+H⁺ = 479.3, M+Na⁺ = 501.3Molecular weight confirmationMolecular ion peak at 479.3
Mass Spectrometry (ESI-MS)M+H⁺ = 479.3, fragmentation patternsStructural fragmentationBase peak fragmentation
HPLC AnalysisRetention time, peak purityPurity assessment>95% purity

The azide functionality exhibits characteristic infrared absorption at approximately 2100 cm⁻¹, while the t-butyl ester shows carbonyl stretching around 1735 cm⁻¹. These diagnostic signals confirm successful functional group installation and structural integrity [2].

Click Chemistry and Bioorthogonal Reactions

The azide functionality in N-(Azido-PEG3)-NH-PEG3-t-butyl ester serves as a highly reactive site for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions enable precise molecular conjugation under mild conditions [8] [9].

Copper-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction represents the most widely utilized application of the azide functionality, providing regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds with exceptional efficiency and selectivity, making it ideal for bioconjugation applications where precise molecular attachment is required [8] [10].

The reaction mechanism involves coordination of the alkyne to copper(I), followed by azide coordination and subsequent cycloaddition to form the triazole ring. Recent mechanistic studies have revealed that the reaction proceeds through a concerted cycloaddition pathway rather than the previously proposed stepwise mechanism [10].

Reaction TypeFunctional GroupRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)ProductSelectivity
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide10² - 10⁴50-801,4-triazoleHigh (1,4-regioselective)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide10⁻² - 10⁻¹60-851,4-triazoleHigh (1,4-regioselective)
Staudinger LigationAzide2.0 × 10⁻³~105Amide bondHigh
Amide Bond Formation (NHS coupling)Secondary Amine10² - 10⁴VariableAmide bondHigh
Ester Hydrolysis (t-butyl ester)t-Butyl EsterpH dependent80-120Free carboxylic acidComplete

Strain-Promoted Azide-Alkyne Cycloaddition

SPAAC reactions eliminate the requirement for copper catalysis, making them particularly suitable for biological applications where metal toxicity is a concern. The reaction utilizes strained cycloalkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to achieve rapid cycloaddition with azides under physiological conditions [11] [12].

The strain-promoted mechanism provides excellent biocompatibility and enables in vivo applications, including cellular labeling and drug delivery systems. The reaction kinetics are sufficiently rapid to enable real-time biological imaging and therapeutic applications [13] [11].

Bioconjugation Applications

N-(Azido-PEG3)-NH-PEG3-t-butyl ester demonstrates exceptional utility in bioconjugation applications due to its heterobifunctional architecture. The dual functionality enables sequential modification protocols where different molecular entities can be attached through orthogonal reaction pathways [14].

Protein Modification and Labeling

The compound serves as an effective linker for protein modification, where the azide group participates in click chemistry while the secondary amine functionality enables conventional coupling reactions. The PEG₃ spacers provide optimal distance between the conjugated entities, maintaining protein stability while reducing aggregation tendencies [15].

Research has demonstrated that PEG₃-based linkers maintain protein stability more effectively than shorter spacer alternatives, while providing sufficient flexibility for proper protein folding and function. The t-butyl ester functionality enables pro-drug strategies through controlled deprotection under acidic conditions [16].

Application AreaPEG3 Spacer FunctionAzide Group RoleSecondary Amine FunctionKey Advantages
Antibody-Drug Conjugates (ADCs)Reduces aggregation, improves solubilitySite-specific conjugationSequential modificationControlled drug loading
Protein ModificationMaintains protein stabilityBioorthogonal labelingConventional couplingPreserved bioactivity
Hydrogel CrosslinkingProvides flexibility for crosslinkingCrosslinking via click chemistryAmide bond formationTunable mechanical properties
Surface FunctionalizationReduces non-specific bindingChemoselective attachmentNHS ester reactionReduced immunogenicity
BioconjugationMinimizes steric hindranceOrthogonal conjugationCarbodiimide couplingHigh coupling efficiency

Drug Delivery Systems

The compound has found particular utility in drug delivery applications, where the multiple functional groups enable complex molecular architectures for targeted therapeutics. The PEG₃ spacers enhance pharmacokinetics by reducing renal clearance and improving circulation time [17] [18].

Contemporary research has explored the application of N-(Azido-PEG3)-NH-PEG3-t-butyl ester in antibody-drug conjugate development, where controlled drug loading and site-specific modification are critical for therapeutic efficacy. The heterobifunctional nature enables sequential conjugation strategies that optimize both targeting and payload delivery [19].

Advanced Materials and Hydrogel Engineering

The compound demonstrates exceptional performance in advanced materials synthesis, particularly in hydrogel formation and crosslinking applications. The azide functionality enables orthogonal crosslinking pathways through click chemistry, while the PEG backbone provides biocompatibility and mechanical properties suitable for biomedical applications [11] [12].

Strain-Promoted Crosslinking

Recent developments in strain-promoted crosslinking have utilized azide-functionalized PEG systems to create hydrogels without metal catalysts. The SPAAC reaction between azide-PEG derivatives and strained cycloalkynes produces rapid gelation under physiological conditions, enabling cell encapsulation with high viability [11] [20].

The resulting hydrogel materials provide excellent biocompatibility, with cell viability exceeding 95% for encapsulated human mesenchymal stem cells. The crosslinking mechanism avoids the use of toxic metal catalysts, ultraviolet light, or harsh chemical conditions that could compromise cellular integrity [11] [20].

Research AreaKey InnovationPEG-Azide RoleAdvantagesApplications
Strain-Promoted CrosslinkingCopper-free click chemistry for hydrogel formationAzide-alkyne cycloaddition crosslinkingNo metal catalyst requiredCell encapsulation, tissue engineering
Bioorthogonal PretargetingTCO-tetrazine pretargeting with PEG linkersBioorthogonal conjugation platformImproved tumor targetingNuclear imaging, drug delivery
pH-Responsive SystemsPyrene-PEG corona interactionsResponsive anchor systemTunable pH responsivenessSmart nanomedicine, controlled release
Hydrogel EngineeringMulti-arm PEG with discrete functionalityCrosslinking agent with tunable propertiesPrecise mechanical propertiesBiomedical devices, diagnostics
Advanced Materials SynthesisSpatially controlled gelationOrthogonal reaction pathwaySpatial control over gelationSurface functionalization

Photochemical Crosslinking

Photochemical crosslinking strategies have incorporated azide-PEG systems to achieve spatially controlled hydrogel formation. The photoinitiated click reaction enables precise patterning of hydrogel structures, with applications in cell culture and tissue engineering [21] [22].

The dual crosslinking mechanism involves both click chemistry and radical crosslinking, providing tunable mechanical properties and enabling complex three-dimensional structures. The patterned hydrogels demonstrate resistance to cell attachment in specific regions, enabling spatially controlled cellular behavior [21].

Molecular Recognition and Stimuli-Responsive Systems

Contemporary research has explored the development of stimuli-responsive systems incorporating PEG-azide architectures for molecular recognition applications. These systems utilize the balance between attractive and repulsive forces to achieve pH-responsive binding and release characteristics [23].

pH-Responsive Binding Systems

Molecular probes incorporating azide-PEG architectures have been developed for pH-responsive binding to PEG corona systems. The responsiveness relies on the balance between attractive forces from hydrophobic interactions and repulsive forces from charged functional groups, enabling controlled binding and release [23].

The pH-responsive region can be tailored by incorporating different functional groups with varying pKa values, providing tunability for specific applications. The system demonstrates excellent reversibility through multiple loading and unloading cycles, making it suitable for controlled release applications [23].

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

478.30026431 g/mol

Monoisotopic Mass

478.30026431 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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